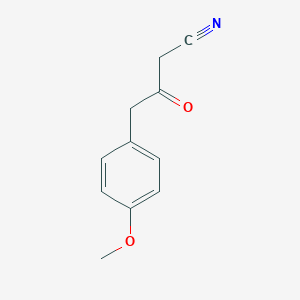

4-(4-Methoxyphenyl)-3-oxobutanenitrile

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(4-methoxyphenyl)-3-oxobutanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-14-11-4-2-9(3-5-11)8-10(13)6-7-12/h2-5H,6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUJOBEUGRQXMHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Chemistry and Mechanistic Insights of 4 4 Methoxyphenyl 3 Oxobutanenitrile

Chemical Reactivity of the Nitrile and Ketone Moieties

The ketone and nitrile functionalities are primary sites for chemical transformations, rendering the molecule a versatile precursor in organic synthesis.

Nucleophilic reactions are central to the chemistry of β-ketonitriles. These reactions can target the electrophilic carbon atoms of both the carbonyl and nitrile groups. The specific course of the reaction is often influenced by the nature of the nucleophile and the reaction conditions.

The general principle of nucleophilic substitution involves an electron-rich nucleophile attacking an electrophilic atom, leading to the displacement of a leaving group thermofisher.commhmedical.com. While direct SNAr on the methoxyphenyl ring is unlikely, the molecule's functional groups can participate in or facilitate nucleophilic reactions in broader synthetic schemes.

The ketone and nitrile groups of 4-(4-Methoxyphenyl)-3-oxobutanenitrile are susceptible to both oxidation and reduction, providing pathways to various other functional groups.

Oxidation: The ketone moiety can theoretically undergo Baeyer-Villiger oxidation, where a peroxy acid would insert an oxygen atom adjacent to the carbonyl carbon, yielding an ester. However, a more synthetically relevant transformation is the oxidative cyclization of its derivatives. For example, 4-(2-aminophenyl)-2-(4-methoxyphenyl)-4-oxobutanenitrile undergoes an oxidative cyclization to yield (E)-2-(4-methoxyphenyl)-2-(3-oxoindolin-2-ylidene)acetonitrile nih.gov. This reaction highlights how the core structure can be elaborated into complex heterocyclic systems through oxidation.

Reduction: The reduction of the ketone and nitrile groups offers a route to amino alcohols and other reduced structures. The ketone can be selectively reduced to a secondary alcohol using mild reducing agents like sodium borohydride (NaBH₄). More potent reducing agents, such as lithium aluminum hydride (LiAlH₄), would likely reduce both the ketone to an alcohol and the nitrile group to a primary amine. The specific products obtained depend heavily on the choice of reducing agent and the reaction conditions.

Tautomeric Equilibria Investigations

A defining characteristic of β-ketonitriles is their existence in a dynamic equilibrium between different tautomeric forms. These equilibria are crucial as they can dictate the molecule's spectroscopic properties and its reactivity in different chemical environments.

The most significant tautomeric relationship for this compound is the keto-enol equilibrium. The keto form contains the standard ketone and nitrile groups, while the enol form features a hydroxyl group and a carbon-carbon double bond.

Spectroscopic Evidence: Spectrometric studies, particularly mass spectrometry, provide evidence for the existence of both keto and enol tautomers in the gas phase. unlp.edu.ar The mass spectrum of the compound (referred to as 2-(4-methoxyphenyl)-3-oxobutanenitrile) shows specific fragment ions that can be assigned to different tautomeric forms. For instance, a peak corresponding to the loss of a hydroxyl radical (M-17) is considered exclusive to the enol form. unlp.edu.ar In contrast, fragmentation patterns such as the loss of a methyl group or hydrogen cyanide can be justified as originating from the keto tautomer. unlp.edu.ar

The position of the keto-enol equilibrium is highly dependent on the solvent. Generally, the keto form is favored in polar aprotic solvents, while the enol form can be more prevalent in non-polar solvents where intramolecular hydrogen bonding can occur. nih.govnih.gov

Theoretical Characterization: Computational studies using methods like Density Functional Theory (DFT) are employed to calculate the relative energies and stabilities of the tautomers. researchgate.netorientjchem.org Such studies consistently show that the keto form is generally more stable (lower in energy) than the enol form in the gas phase. researchgate.netorientjchem.org The energy difference between the two forms can be quantified, providing insight into their relative populations at equilibrium.

Table 1: Key Mass Spectrometry Fragments for Tautomer Identification

| m/z Value | Proposed Fragment Loss | Associated Tautomer(s) | Reference |

| 174 | M - CH₃ | Nitrile-Keto, Nitrile-Enol A, Ketenimine-Keto | unlp.edu.ar |

| 172 | M - OH | Enol forms (exclusive) | unlp.edu.ar |

| 162 | M - HCN | Nitrile-Keto, Nitrile-Enol A | unlp.edu.ar |

| 147 | McLafferty Rearrangement | All tautomers except Nitrile-Enol A | unlp.edu.ar |

| 43 | CH₃CO⁺ | All tautomers except Nitrile-Enol A | unlp.edu.ar |

Beyond the common keto-enol equilibrium, β-ketonitriles can also exhibit nitrile-ketenimine tautomerism. The ketenimine tautomer contains a C=C=N linkage. Although generally less stable and present in lower concentrations than the keto or enol forms, its existence can be inferred from reactivity and spectroscopic data.

Mechanistic Elucidation of Synthetic Transformations

Understanding the reaction mechanisms involving this compound is key to optimizing synthetic routes and predicting product outcomes. A notable example is the oxidative cyclization of its 2-amino-substituted derivative.

In the synthesis of pyridazino[4,3-b]indoles, which have shown antimycobacterial activity, a derivative of the title compound is a key intermediate. The proposed mechanism for the initial oxidative cyclization of 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles involves several steps. While the specific mechanism for the 4-methoxyphenyl (B3050149) derivative is part of this broader class, the general pathway provides significant insight. The reaction is believed to proceed through an initial cyclization involving the amino group and the ketone, followed by an oxidation step to form the final heterocyclic product. This transformation underscores the utility of the β-ketonitrile scaffold in constructing complex, biologically relevant molecules. nih.gov

Proposed Reaction Mechanisms for Derivatization

The presence of an active methylene (B1212753) group flanked by a ketone and a nitrile makes this compound an ideal substrate for condensation and cyclization reactions to form a variety of heterocyclic systems.

Gewald Reaction for 2-Aminothiophene Synthesis

One of the most significant derivatization pathways for β-ketonitriles is the Gewald reaction, a one-pot, multi-component synthesis of polysubstituted 2-aminothiophenes. wikipedia.orgderpharmachemica.comorganic-chemistry.org This reaction involves the condensation of a carbonyl compound with an α-cyanoester or α-cyanoketone, such as this compound, in the presence of elemental sulfur and a base. wikipedia.orgorganic-chemistry.org

The proposed mechanism for the Gewald reaction begins with a Knoevenagel condensation. wikipedia.orgorganic-chemistry.orgwikipedia.org In this initial step, a basic catalyst (e.g., an amine like morpholine) deprotonates the active methylene group of this compound to form an enolate. This enolate then undergoes a nucleophilic addition to another carbonyl compound (if one is added) or can react with sulfur. In the classic Gewald synthesis starting from a ketone and an active nitrile, the first step is the Knoevenagel condensation between the two. wikipedia.org However, when using a β-ketonitrile directly, the reaction proceeds with the addition of sulfur.

The mechanism is elucidated as follows wikipedia.orgnih.gov:

Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the ketone and the active nitrile compound to form a stable α,β-unsaturated nitrile intermediate. wikipedia.orgnih.gov

Sulfur Addition: Elemental sulfur (typically S8) is added to the reaction mixture. The exact mechanism of sulfur addition is not fully understood but is thought to proceed via a thiirane intermediate after the sulfur ring is opened by a nucleophile. wikipedia.orgnih.gov A postulated pathway involves the attack of the enolate onto the sulfur chain. nih.gov

Cyclization and Tautomerization: The sulfur-containing intermediate undergoes intramolecular cyclization. A subsequent tautomerization and aromatization lead to the final 2-aminothiophene product. wikipedia.orgnih.gov The final aromatization step is the thermodynamic driving force for the reaction. nih.gov

Cyclocondensation for Pyrazole Synthesis

The 1,3-dicarbonyl-like nature of this compound makes it a suitable precursor for the synthesis of pyrazole derivatives through cyclocondensation with hydrazine and its derivatives. nih.govchim.it This is a classic method for forming the pyrazole ring, often referred to as the Knorr pyrazole synthesis. nih.govbeilstein-journals.org

The general mechanism proceeds as follows:

Nucleophilic Attack: The reaction begins with the nucleophilic attack of one of the nitrogen atoms of the hydrazine molecule on one of the carbonyl carbons of the β-ketonitrile. Given the greater electrophilicity of the ketone carbonyl compared to the nitrile carbon, the initial attack typically occurs at the ketone.

Intermediate Formation: This addition forms a hydrazone or a related carbinolamine intermediate.

Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then performs an intramolecular nucleophilic attack on the nitrile carbon.

Dehydration/Aromatization: The resulting cyclic intermediate undergoes dehydration and tautomerization to yield the stable, aromatic pyrazole ring. When substituted hydrazines (e.g., methylhydrazine) are used, the reaction can lead to a mixture of regioisomers. nih.gov

Quantitative Structure-Activity Relationships: Hammett Studies

The Hammett equation is a fundamental tool in physical organic chemistry used to quantify the effect of substituents on the reactivity of aromatic compounds. wikipedia.orgdalalinstitute.com It establishes a linear free-energy relationship (LFER) that correlates reaction rates (k) or equilibrium constants (K) for a series of reactions with the electronic properties of varying substituents. wikipedia.orgutexas.edu The equation is given by:

log(k/k₀) = σρ or log(K/K₀) = σρ

where k₀ and K₀ are the constants for the unsubstituted reactant (e.g., a benzoyl derivative), k and K are the constants for the substituted reactant, σ (sigma) is the substituent constant, and ρ (rho) is the reaction constant. wikipedia.org

The substituent constant (σ) quantifies the electronic influence (inductive and resonance effects) of a substituent. Electron-donating groups (EDGs) have negative σ values, while electron-withdrawing groups (EWGs) have positive σ values. scribd.com The reaction constant (ρ) measures the sensitivity of a reaction to these substituent effects. wikipedia.org

A positive ρ value indicates that the reaction rate is accelerated by EWGs, suggesting a buildup of negative charge in the transition state. wikipedia.org

A negative ρ value means the reaction is favored by EDGs, indicating the development of positive charge in the transition state. researchgate.net

For this compound, the key substituent is the para-methoxy group (-OCH₃) on the phenyl ring. This group is known to be a strong electron-donating group through resonance (+R effect) and a weak electron-withdrawing group through induction (-I effect), with the resonance effect being dominant. Its Hammett constant (σₚ) is -0.27.

| Substituent (para-position) | σₚ Value | Electronic Effect |

|---|---|---|

| -NO₂ | +0.78 | Strongly Electron-Withdrawing |

| -CN | +0.66 | Strongly Electron-Withdrawing |

| -Cl | +0.23 | Weakly Electron-Withdrawing |

| -H | 0.00 | Reference |

| -CH₃ | -0.17 | Weakly Electron-Donating |

| -OCH₃ | -0.27 | Strongly Electron-Donating |

| -NH₂ | -0.66 | Strongly Electron-Donating |

In the context of derivatization reactions like the Knoevenagel condensation step in the Gewald reaction, the rate-determining step often involves the formation of an enolate by deprotonation of the α-carbon. The acidity of the α-proton is enhanced by electron-withdrawing groups on the aryl ring (which would stabilize the resulting carbanion) and diminished by electron-donating groups. Therefore, for a reaction series of 4-aryl-3-oxobutanenitriles, the deprotonation step would be expected to have a positive ρ value. The presence of the electron-donating 4-methoxy group would likely decrease the rate of this step compared to an unsubstituted phenyl ring.

Exploration of Radical Intermediates in Catalyzed Reactions

While many reactions of this compound proceed through ionic intermediates, the carbonyl and aryl functionalities also allow for transformations involving radical intermediates, particularly under transition metal or photoredox catalysis. nih.govbeilstein-journals.org

Formation and Reactivity of Ketyl Radicals

The ketone moiety can be converted into a ketyl radical (a radical anion) via single-electron transfer (SET) from a suitable reductant, such as a photoexcited catalyst or a low-valent transition metal complex. cmu.edursc.org With the advent of photoredox catalysis, ketyl radicals can be generated under mild conditions without the need for stoichiometric metallic reductants. rsc.org

A plausible catalytic cycle for a ketyl radical reaction could involve:

Generation of the Ketyl Radical: The ketone of this compound is reduced by a single electron from a photocatalyst (e.g., an iridium or ruthenium complex) or a transition metal catalyst to form the corresponding ketyl radical intermediate. rsc.orgnih.gov

Radical Coupling/Cyclization: This highly reactive ketyl radical can then participate in various transformations. For example, it could undergo intramolecular cyclization if a suitable radical acceptor is present within the molecule. More commonly, it participates in intermolecular reactions, such as coupling with olefins or other radical species. rsc.org

Catalyst Regeneration: The catalytic cycle is completed by the regeneration of the catalyst's initial oxidation state.

Aryl Radical Cyclization

Spectroscopic and Structural Characterization of 4 4 Methoxyphenyl 3 Oxobutanenitrile and Derivatives

Vibrational Spectroscopy for Functional Group Identification (IR)

Key expected vibrational frequencies include:

Nitrile (C≡N) stretching: A sharp, medium-intensity band is expected in the range of 2260-2240 cm⁻¹. This is a highly characteristic peak for the nitrile functional group.

Ketone (C=O) stretching: A strong, sharp absorption band is anticipated between 1725-1705 cm⁻¹. The conjugation with the methine carbon would place it in the lower end of the typical range for aliphatic ketones.

Aromatic C=C stretching: Multiple bands of variable intensity are expected in the 1600-1450 cm⁻¹ region, characteristic of the benzene ring.

C-O-C (Ether) stretching: The aryl-alkyl ether linkage is expected to produce two distinct stretching bands: an asymmetric C-O-C stretch around 1260-1200 cm⁻¹ and a symmetric stretch around 1075-1020 cm⁻¹. For anisole-type compounds, the band near 1250 cm⁻¹ is typically strong and characteristic nist.gov.

Aromatic C-H bending: Out-of-plane (OOP) bending vibrations for the 1,4-disubstituted (para) benzene ring are expected to cause a strong absorption in the 860-800 cm⁻¹ range.

These predicted values are consistent with spectra of related compounds containing similar functional groups, such as 4,4'-dimethoxybenzophenone and other methoxyphenyl derivatives nist.govresearchgate.net.

Table 1: Predicted IR Absorption Bands for 4-(4-Methoxyphenyl)-3-oxobutanenitrile

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Nitrile (C≡N) | Stretch | 2260 - 2240 | Medium, Sharp |

| Ketone (C=O) | Stretch | 1725 - 1705 | Strong, Sharp |

| Aromatic Ring (C=C) | Stretch | 1600 - 1450 | Variable |

| Aryl Ether (C-O-C) | Asymmetric Stretch | 1260 - 1200 | Strong |

| Aryl Ether (C-O-C) | Symmetric Stretch | 1075 - 1020 | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful technique for determining the precise carbon-hydrogen framework of an organic molecule.

In the ¹H NMR spectrum of this compound, distinct signals are expected for each unique proton environment. Based on data from analogous structures like 4-(4'-methoxyphenyl)-3-buten-2-one and various (4-methoxyphenyl)methanol derivatives, the following chemical shifts (in ppm, relative to TMS) can be predicted rsc.orgblogspot.com:

Aromatic Protons (AA'BB' system): The para-substituted methoxyphenyl group will exhibit a characteristic pattern. The two protons (H-2, H-6) ortho to the methoxy group will appear as a doublet around δ 6.8-7.0 ppm. The two protons (H-3, H-5) meta to the methoxy group will appear as a doublet at a more downfield position, around δ 7.2-7.4 ppm, due to being ortho to the electron-withdrawing butanoyl group.

Methine Proton (-CH(CN)-): The single proton on the carbon adjacent to both the nitrile and the phenyl ring is expected to appear as a singlet around δ 4.5-5.0 ppm. Its chemical shift is influenced by the deshielding effects of the adjacent cyano and carbonyl groups.

Methoxy Protons (-OCH₃): The three equivalent protons of the methoxy group will produce a sharp singlet at approximately δ 3.8 ppm.

Acetyl Protons (-COCH₃): The three protons of the acetyl methyl group are expected to resonate as a singlet around δ 2.2-2.4 ppm.

The proton-decoupled ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. Predicted chemical shifts for this compound are as follows, based on data from related compounds such as 4-oxo-4-phenylbutanenitrile rsc.org:

Ketone Carbonyl (C=O): The carbonyl carbon of the acetyl group is expected to be the most downfield signal, typically appearing around δ 195-205 ppm.

Aromatic Carbons: The methoxy-bearing carbon (C-4) would appear around δ 160 ppm. The ipso-carbon (C-1) attached to the butanoyl chain would be found near δ 128-130 ppm. The ortho (C-2, C-6) and meta (C-3, C-5) carbons would appear in the typical aromatic region of δ 114-130 ppm.

Nitrile Carbon (C≡N): The nitrile carbon signal is expected in the range of δ 115-120 ppm.

Methine Carbon (-CH(CN)-): The carbon atom bearing the nitrile and phenyl group is predicted to have a chemical shift in the range of δ 45-55 ppm.

Methoxy Carbon (-OCH₃): The methyl carbon of the ether group typically appears around δ 55 ppm.

Acetyl Carbon (-COCH₃): The methyl carbon of the acetyl group is expected to resonate around δ 25-30 ppm.

Table 2: Predicted ¹H and ¹³C NMR Data for this compound

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| -COCH₃ | 2.2 - 2.4 (s, 3H) | 25 - 30 |

| -CH(CN)- | 4.5 - 5.0 (s, 1H) | 45 - 55 |

| -OCH₃ | ~3.8 (s, 3H) | ~55 |

| C≡N | - | 115 - 120 |

| Aromatic C-H (meta to OMe) | 7.2 - 7.4 (d, 2H) | ~129 |

| Aromatic C-H (ortho to OMe) | 6.8 - 7.0 (d, 2H) | ~114 |

| Aromatic C (ipso) | - | 128 - 130 |

| Aromatic C (methoxy-bearing) | - | ~160 |

³¹P NMR spectroscopy is a specialized technique used to characterize organophosphorus compounds. While no synthesis of a phosphonate derivative of this compound has been reported in the literature, this technique would be essential for its characterization if it were synthesized, for instance, via an Arbuzov or Michaelis-Becker reaction.

For a hypothetical diethyl phosphonate derivative attached at the α-carbon, the ³¹P NMR spectrum would exhibit a single resonance. The chemical shift (δ) of this peak is sensitive to the electronic environment of the phosphorus atom researchgate.net. In α-cyanophosphonates, the chemical shift is typically observed in the range of δ +15 to +25 ppm (relative to 85% H₃PO₄) trilinkbiotech.com. Furthermore, proton coupling would provide additional structural information. In a proton-coupled ³¹P NMR spectrum, the signal would be split by the adjacent methine proton, resulting in a doublet, confirming the C-P bond.

Mass Spectrometry for Fragmentation Analysis and Molecular Confirmation

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the confirmation of its molecular weight and elucidation of its structure.

For this compound (C₁₁H₁₁NO₂), the exact mass is 189.078978594 Da nih.gov. High-resolution mass spectrometry (HRMS) can confirm this mass with high precision, thus verifying the molecular formula.

Under electron ionization (EI), the molecule would undergo characteristic fragmentation. A plausible fragmentation pathway would include:

Molecular Ion (M⁺˙): A peak at m/z = 189 corresponding to the intact molecule.

Loss of Acetyl Radical: Cleavage of the C-C bond between the carbonyl carbon and the methine carbon would result in the loss of a •COCH₃ radical (43 Da), leading to a significant fragment at m/z = 146. This fragment corresponds to the stable 4-methoxy-α-cyanobenzyl cation.

Loss of a Methyl Radical: Loss of a methyl radical (•CH₃) from the acetyl group would yield a fragment at m/z = 174.

Formation of the Anisoyl Cation: Cleavage can also occur to generate the 4-methoxybenzoyl cation at m/z = 135.

Loss of CO from the Anisoyl Cation: The fragment at m/z = 135 can further lose carbon monoxide (28 Da) to form a phenyl cation derivative at m/z = 107.

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z | Identity |

|---|---|

| 189 | [M]⁺˙ |

| 174 | [M - CH₃]⁺ |

| 146 | [M - COCH₃]⁺ |

| 135 | [CH₃OC₆H₄CO]⁺ |

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography provides unambiguous proof of molecular structure by determining the precise arrangement of atoms in a crystal lattice. Although the crystal structure of this compound itself has not been reported, the structure of a closely related derivative, 4-(4-methoxyphenyl)-4-oxo-2-phenylbutanenitrile, offers significant insight into the likely solid-state conformation and intermolecular interactions nih.gov.

In the crystal structure of this derivative, the molecule is notably twisted, with the dihedral angle between its two terminal benzene rings being 63.30 (6)° nih.gov. The methoxy group is observed to be nearly co-planar with the benzene ring to which it is attached, a common conformational preference that maximizes resonance stabilization nih.gov.

The crystal packing is governed by a network of weak intermolecular interactions. The analysis revealed C—H···O and C—H···N hydrogen bonds that link molecules into supramolecular layers. These layers are further connected along the c-axis via C—H···π interactions nih.gov. This demonstrates how the nitrile, ketone, and aromatic moieties all participate in directing the solid-state architecture. It is highly probable that this compound would adopt a similar packing motif, driven by analogous intermolecular forces.

Table 4: Crystallographic Data for the Derivative 4-(4-Methoxyphenyl)-4-oxo-2-phenylbutanenitrile nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₇H₁₅NO₂ |

| Formula Weight | 265.30 |

| Crystal System | Orthorhombic |

| Space Group | P bca |

| a (Å) | 9.5730 (2) |

| b (Å) | 8.7748 (2) |

| c (Å) | 32.0620 (7) |

| V (ų) | 2693.25 (10) |

Table 5: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 4,4'-Dimethoxybenzophenone |

| 4-(4'-methoxyphenyl)-3-buten-2-one |

| This compound |

| 4-(4-methoxyphenyl)-4-oxo-2-phenylbutanenitrile |

| 4-oxo-4-phenylbutanenitrile |

| α-acetyl-4-methoxybenzeneacetonitrile |

Determination of Molecular Conformation and Dihedral Angles

The molecular structure of 2-(4-Methoxyphenyl)-4-oxo-4-phenylbutanenitrile reveals a notable twist within its backbone. The conformation is characterized by a significant dihedral angle between the two terminal benzene rings, which has been measured to be 63.30 (6)°. This substantial deviation from planarity indicates a sterically hindered environment around the central butanenitrile chain.

Further analysis of the torsion angles provides a more detailed picture of the molecule's conformation. The methoxy group is observed to be nearly co-planar with the benzene ring to which it is attached, with a C17—O2—C14—C13 torsion angle of 3.03 (17)°. In contrast, the benzyl group is twisted out of the plane of its adjacent benzene ring, as evidenced by the C2—C1—C7—C8 torsion angle of -8.58 (17)°. An additional twist is observed around the C8—C9 bond, with a C7—C8—C9—C11 torsion angle of 173.19 (10)°.

| Torsion Angle | Value (°) |

| Dihedral angle between terminal benzene rings | 63.30 (6) |

| C17—O2—C14—C13 (Methoxy group) | 3.03 (17) |

| C2—C1—C7—C8 (Benzyl group) | -8.58 (17) |

| C7—C8—C9—C11 | 173.19 (10) |

Analysis of Supramolecular Interactions in Crystal Packing

The arrangement of molecules in the crystal lattice is governed by a network of non-covalent interactions. In the crystal structure of 2-(4-Methoxyphenyl)-4-oxo-4-phenylbutanenitrile, several types of hydrogen bonds and other weak interactions play a crucial role in the formation of the supramolecular assembly.

| Interaction Type | Description | Role in Crystal Packing |

| C—H···O | Hydrogen bond | Links molecules into supramolecular layers |

| C—H···N | Hydrogen bond | Links molecules into supramolecular layers |

| C—H···π | Hydrogen bond | Connects supramolecular layers along the c-axis |

Computational and Theoretical Chemistry Studies on the Chemical Compound

Quantum Chemical Calculations for Electronic Structure and Stability

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-electron systems. nih.gov It has become a primary tool in computational chemistry for its balance of accuracy and computational cost. nih.gov For molecules similar to 4-(4-Methoxyphenyl)-3-oxobutanenitrile, DFT calculations, often using hybrid functionals like B3LYP, are employed to determine key electronic properties. ekb.eg

These calculations typically focus on:

Molecular Geometry: Optimization of the molecule's three-dimensional structure to find the lowest energy conformation. For related compounds containing a 4-methoxyphenyl (B3050149) group, studies show that the phenyl ring and adjacent functionalities are often not perfectly planar. ekb.eg

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity and electronic transitions. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The HOMO-LUMO energy gap provides a measure of the molecule's chemical stability and the energy required for electronic excitation. In a study on 4-methoxybenzonitrile, the HOMO–LUMO gap was calculated to be 4.37 eV. semanticscholar.org

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the oxygen atoms of the carbonyl and methoxy groups, along with the nitrogen of the nitrile group, are expected to be regions of high negative potential, indicating susceptibility to electrophilic attack.

Table 1: Representative DFT-Calculated Electronic Properties for a Structurally Similar Compound (4-methoxybenzonitrile)

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | - | Relates to ionization potential and electron-donating character |

| LUMO Energy | - | Relates to electron affinity and electron-accepting character |

| HOMO-LUMO Gap | 4.37 eV semanticscholar.org | Indicates electronic stability and excitation energy |

Note: Specific values for this compound require a dedicated computational study.

This compound, as a β-ketonitrile, can exist in equilibrium between its keto and enol tautomeric forms. orientjchem.orgresearchgate.net Tautomerism is a phenomenon where isomers interconvert through the migration of a proton and the shifting of double bonds. nih.gov The relative stability of these tautomers is critical as it dictates the molecule's reactivity and spectroscopic properties. researchgate.net

Computational studies, primarily using DFT, are highly effective in determining the preferred tautomer by calculating the total electronic energies of each form. orientjchem.org The structure with the lower calculated energy represents the more stable tautomer and corresponds to an energy minimum on the potential energy surface.

For β-dicarbonyl compounds, the stability of the tautomers is heavily influenced by factors such as intramolecular hydrogen bonding and solvent polarity. orientjchem.orgresearchgate.netresearchgate.net

Keto Form: CH3-C(=O)-CH(CN)-Ar (where Ar is 4-methoxyphenyl)

Enol Form: CH3-C(OH)=C(CN)-Ar

Studies on closely related β-ketonitriles have shown that the keto-enol equilibrium is solvent-dependent. nih.govresearchgate.net For instance, in a computational and NMR study of 2-(4-methoxyphenyl)-3-oxo-3-phenyl-propanenitrile, the keto form was found to be more stable in a less polar solvent like chloroform (CDCl₃), while the enol form was favored in a polar aprotic solvent like dimethyl sulfoxide (DMSO-d₆). researchgate.net This preference is attributed to the differential solvation of the more polar keto tautomer versus the enol tautomer, which can be stabilized by intramolecular hydrogen bonding. researchgate.net DFT calculations can model these solvent effects using implicit solvation models like the Polarizable Continuum Model (PCM).

Table 2: Predicted Tautomeric Preference Based on Analogue Studies

| Tautomer | Predicted Stability in Non-Polar Solvents | Predicted Stability in Polar Aprotic Solvents | Key Stabilizing Feature |

|---|---|---|---|

| Keto | Favored | Less Favored | Higher dipole moment |

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry can model the entire course of a chemical reaction, providing a detailed understanding of the underlying mechanism. semanticscholar.orgnih.gov This involves mapping the potential energy surface that connects reactants to products. Key points on this surface include energy minima (reactants, intermediates, and products) and saddle points, which correspond to transition states (TS). mdpi.com

For the synthesis of compounds like this compound, a plausible reaction is the Stetter reaction, involving the conjugate addition of an aldehyde to an activated alkene. Modeling such a reaction would involve:

Reactant and Product Optimization: Calculating the lowest-energy structures of the starting materials and the final product.

Transition State Searching: Locating the highest-energy point along the lowest-energy reaction path. This structure represents the kinetic barrier to the reaction. Algorithms like the synchronous transit-guided quasi-Newton (STQN) method are used for this purpose.

Frequency Calculation: Performing vibrational frequency calculations is essential. A true energy minimum (reactant, product) will have all real, positive frequencies. A first-order saddle point (transition state) will have exactly one imaginary frequency, which corresponds to the vibrational mode of the bond being formed or broken during the reaction. mdpi.com

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation maps the path from the transition state downhill to both the reactant and product energy minima, confirming that the identified TS correctly connects the desired species. mdpi.com

By calculating the energies of the reactants and the transition state, the activation energy (ΔE‡) can be determined, providing a quantitative measure of the reaction's feasibility.

In Silico Prediction and Validation of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters, which is invaluable for structure verification and interpretation of experimental data.

NMR Spectra: Theoretical chemical shifts (δ) for ¹H and ¹³C NMR can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method, typically coupled with DFT. nih.gov These calculations provide predicted chemical shifts for each nucleus in the molecule. By comparing the calculated shifts for proposed structures (e.g., different tautomers or isomers) with experimental data, the correct structure can be confidently assigned. researchgate.netnih.gov For related molecules, a strong linear correlation between experimental and calculated chemical shifts has been demonstrated. researchgate.net

Vibrational Spectra (IR & Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks observed in Infrared (IR) and Raman spectra. nih.govnih.gov Each calculated frequency can be animated to visualize the specific atomic motions (e.g., C=O stretch, C-H bend), allowing for precise assignment of the experimental spectral bands. nih.gov

Electronic Spectra (UV-Vis): Time-Dependent Density Functional Theory (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths. scispace.com These correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. nih.govnih.gov The calculations can identify the specific molecular orbitals involved in the electronic transitions, such as π→π* or n→π* transitions, providing insight into the electronic behavior of the molecule. researchgate.netresearchgate.net

Table 3: Computational Methods for Spectroscopic Prediction

| Spectrum | Computational Method | Information Obtained |

|---|---|---|

| NMR | DFT/GIAO nih.gov | ¹H and ¹³C chemical shifts |

| IR / Raman | DFT Frequency Analysis nih.govnih.gov | Vibrational frequencies, intensities, and mode assignments |

The validation of these in silico results against experimentally obtained spectra serves as a powerful confirmation of the molecule's structure and the accuracy of the computational model. nih.govnih.gov

Strategic Applications As a Synthetic Intermediate in Organic Synthesis

Role in the Synthesis of Complex Organic Scaffolds

The unique structure of 4-(4-Methoxyphenyl)-3-oxobutanenitrile, featuring a reactive methylene (B1212753) group activated by two electron-withdrawing groups, enables its participation in various carbon-carbon and carbon-heteroatom bond-forming reactions. This reactivity is harnessed to construct intricate organic scaffolds that form the core of numerous functional molecules.

β-Ketonitriles are recognized as important starting materials for the preparation of heterocyclic compounds with significant biological activity. google.com These heterocyclic structures are foundational to many pharmaceutical and agrochemical products, including fungicides. google.com The reactivity of the β-ketonitrile moiety allows for its conversion into a variety of heterocyclic systems. For instance, derivatives of pyranopyrazole, which exhibit a range of pharmacological activities, are synthesized through multicomponent reactions that can involve intermediates structurally related to β-ketonitriles. nih.gov Similarly, the synthesis of dihydropyridazinone derivatives, which are used as intermediates for drugs and agrochemicals, often starts from γ-keto acids that can be conceptually linked to the structural class of β-ketonitriles.

The 4-methoxyphenyl (B3050149) group present in the molecule is a common feature in many biologically active compounds, suggesting that intermediates derived from this compound are of significant interest in drug discovery and development programs.

While direct phosphonylation of this compound is not extensively documented, the nitrile functional group is known to participate in reactions to form aminophosphonates. A general method for preparing 1-aminoalkyl-1,1-diphosphonic acids involves the reaction of an organic nitrile with a phosphorous trihalide, followed by hydrolysis. emich.edu Another route involves treating the nitrile with an alcohol to form an imino ether, which then reacts with a phosphite (B83602) to yield the desired phosphonate. emich.edu These reactions highlight the potential of this compound to serve as a substrate for the synthesis of phosphonate-containing molecules, which are a class of compounds with applications in medicinal chemistry, particularly as bone resorption inhibitors. emich.edu

Table 1: Potential Reactions for Phosphonate Synthesis

| Reactants | Reagents | Product Type | Potential Application |

| Nitrile (e.g., this compound) | 1. Phosphorous trihalide2. H₂O (hydrolysis) | Amino-bis-phosphonic acid | Flame retardants, Bone resorption inhibitors |

| Nitrile (e.g., this compound) | 1. Alcohol2. Phosphite3. H₂O (hydrolysis) | Aminophosphonate | Medicinal Chemistry |

Transformation of the Nitrile Functionality to Other Functional Groups

The cyano group (nitrile) is one of the most versatile functionalities in organic synthesis, capable of being transformed into several other important functional groups. researchgate.net This versatility is a key aspect of the utility of this compound as a synthetic intermediate.

Hydrolysis to Carboxylic Acids and Amides: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. libretexts.org The reaction proceeds through an amide intermediate, and by carefully controlling the reaction conditions, the amide can sometimes be isolated as the final product. researchgate.netresearchgate.net

Acid-catalyzed hydrolysis: The nitrile is protonated, making the carbon atom more electrophilic and susceptible to nucleophilic attack by water. libretexts.orgyoutube.com A series of proton transfers and tautomerization steps leads first to an amide, which can be further hydrolyzed to a carboxylic acid and an ammonium (B1175870) salt. libretexts.org

Base-catalyzed hydrolysis: A hydroxide (B78521) ion directly attacks the electrophilic carbon of the nitrile. The resulting intermediate is protonated by water to form an imidic acid, which tautomerizes to an amide. youtube.com Further hydrolysis of the amide under basic conditions yields a carboxylate salt and ammonia. youtube.com

Reduction to Primary Amines: The nitrile group can be reduced to a primary amine (-CH₂NH₂) using powerful reducing agents. chemguide.co.uk

Lithium Aluminum Hydride (LiAlH₄): This is a common and effective reagent for the reduction of nitriles. The reaction involves the nucleophilic addition of hydride ions to the carbon of the nitrile, followed by an acidic workup to produce the primary amine. chemguide.co.ukyoutube.com

Catalytic Hydrogenation: Nitriles can also be reduced using hydrogen gas (H₂) in the presence of a metal catalyst such as palladium, platinum, or nickel. chemguide.co.uk This method is often considered a "greener" alternative to using metal hydrides.

These transformations significantly expand the synthetic possibilities, allowing the nitrile carbon to be incorporated into a new functional group within a larger molecule.

Table 3: Key Transformations of the Nitrile Group

| Transformation | Reagents and Conditions | Product Functional Group |

| Hydrolysis (Complete) | H₃O⁺ (aq.), heat; or NaOH (aq.), heat | Carboxylic Acid (-COOH) |

| Hydrolysis (Partial) | H₂SO₄ in TFA or AcOH; or enzyme (e.g., nitrile hydratase) | Amide (-CONH₂) |

| Reduction | 1. LiAlH₄ in ether, 2. H₃O⁺; or H₂, Metal Catalyst (Pd, Pt, Ni) | Primary Amine (-CH₂NH₂) |

| Grignard Reaction | 1. RMgX in ether, 2. H₃O⁺ | Ketone (-C(=O)R) |

Conclusion and Future Research Directions

Synthesis of Academic Contributions Regarding 4-(4-Methoxyphenyl)-3-oxobutanenitrile

Academic contributions directly addressing this compound are exceptionally limited. The majority of available data pertains to its isomers, such as 2-(4-methoxyphenyl)-3-oxobutanenitrile (B1267363) and 4-(4-methoxyphenyl)-4-oxobutanenitrile, or to more complex derivatives.

For instance, studies on related 2,4-diaryl-4-oxobutanenitriles describe their synthesis and characterize them as important difunctional intermediates for creating biologically active heterocyclic compounds, including pyridazine (B1198779) derivatives. nih.gov One common synthetic route involves the reaction of a chalcone (B49325) (e.g., 3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one) with a cyanide source like acetone (B3395972) cyanohydrin in the presence of a base. nih.gov While this provides a potential template, specific methodologies, reaction kinetics, and yield data for the synthesis of this compound are not documented in peer-reviewed literature. The compound is listed in chemical supplier databases, but without associated research citations or detailed synthetic protocols.

Identification of Research Gaps in Synthetic Methodology and Mechanistic Understanding

The absence of dedicated research highlights significant gaps in our understanding of this compound.

Synthetic Methodology:

Optimized Synthesis: There are no established, high-yield synthetic routes specifically designed for this compound. Research is needed to explore various precursor materials and catalytic systems to develop an efficient and scalable process.

Comparative Analysis: A comparative study of different synthetic strategies (e.g., Claisen condensation of a methoxyphenylacetate derivative with acetonitrile (B52724) followed by hydrolysis and decarboxylation, or alternative Michael additions) is currently absent. Such an analysis would be crucial for identifying the most viable pathway for its production.

Mechanistic Understanding:

Reaction Pathways: The precise reaction mechanisms for its formation are not elucidated. A thorough investigation using kinetic studies and isotopic labeling could provide fundamental insights into the transition states and intermediates involved.

Tautomerism: Like other β-ketonitriles, this compound is expected to exhibit keto-enol tautomerism. However, no studies have investigated the equilibrium dynamics, the factors influencing the stability of each tautomer (e.g., solvent polarity, temperature), or the distinct reactivity of the individual tautomers.

Opportunities for Advanced Computational Modeling and Design

Computational chemistry offers a powerful, non-empirical approach to bridge the existing knowledge gaps before extensive lab work is undertaken.

Structural and Electronic Properties: Density Functional Theory (DFT) calculations can be employed to predict the compound's optimized molecular geometry, vibrational frequencies, and electronic properties. researchgate.netmdpi.com Key parameters such as bond lengths, bond angles, and dihedral angles can be determined.

Reactivity Prediction: Frontier Molecular Orbital (FMO) analysis, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, can predict the molecule's reactivity and sites susceptible to nucleophilic or electrophilic attack. researchgate.netmdpi.com

Mechanistic Simulations: Computational modeling can simulate potential synthetic pathways to estimate activation energies and reaction thermodynamics. This would aid in screening for the most promising reaction conditions and catalysts, thereby guiding experimental design.

Spectroscopic Prediction: Advanced calculations can predict spectroscopic data (e.g., 1H and 13C NMR chemical shifts), which would be invaluable for the future characterization and verification of synthesized samples.

Below is a table outlining potential computational research avenues:

| Computational Method | Research Objective | Potential Insights |

| DFT (e.g., B3LYP) | Geometry Optimization & Electronic Structure Analysis | Accurate 3D structure, bond parameters, charge distribution, dipole moment. |

| FMO Analysis | HOMO-LUMO Energy Gap Calculation | Chemical reactivity, kinetic stability, and electronic transition properties. |

| MEP Analysis | Molecular Electrostatic Potential Mapping | Identification of sites for electrophilic and nucleophilic attack. |

| QTAIM | Quantum Theory of Atoms in Molecules | Characterization of intramolecular bonds and non-covalent interactions. |

| Transition State Theory | Simulation of Proposed Synthetic Routes | Elucidation of reaction mechanisms, prediction of activation barriers and rate constants. |

Prospects for the Chemical Compound in Novel Material and Synthetic Strategy Development

Despite the lack of direct research, the structural motifs within this compound—a β-ketonitrile functional group and a methoxyphenyl ring—suggest significant potential in several areas.

Building Block for Heterocycles: The 1,3-dicarbonyl-like functionality makes it an ideal precursor for synthesizing a wide array of heterocyclic compounds, such as pyrazoles, isoxazoles, and pyrimidines. These scaffolds are central to many pharmaceutically active molecules.

Polymer and Material Science: The nitrile group can participate in polymerization reactions or be chemically modified to introduce other functional groups. The methoxyphenyl moiety can influence the electronic and physical properties (e.g., solubility, thermal stability) of resulting materials, making it a candidate for the development of specialty polymers or organic electronic materials.

Chelating Agent: The keto-enol tautomer can act as a bidentate ligand, capable of forming stable complexes with various metal ions. These metal complexes could find applications in catalysis, sensing, or as imaging agents.

The development of novel synthetic strategies utilizing this compound could unlock new chemical pathways. For example, its enolate could be used in stereoselective alkylation or acylation reactions, providing access to complex chiral molecules that are otherwise difficult to synthesize.

Q & A

Q. Advanced Research Focus

- Nitro substitution : Introduces strong electron-withdrawing effects, enhancing electrophilicity at the ketone position. This increases reactivity in nucleophilic additions (e.g., Grignard reactions) .

- Halogenation : 4-Chlorophenyl analogs exhibit higher antimicrobial activity (MIC ~5 µM vs. S. aureus) due to improved membrane permeability .

Experimental Design : Synthesize derivatives via Suzuki coupling or Friedel-Crafts alkylation, then screen against enzyme targets (e.g., COX-2) to correlate structure-activity relationships .

What computational methods predict the biological interactions of this compound?

Q. Advanced Research Focus

- Molecular docking : AutoDock Vina identifies binding affinities to kinases (e.g., CDK2, predicted ΔG = -8.2 kcal/mol) .

- MD simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories. Key interactions include H-bonds with Thr14 and hydrophobic contacts with Phe80 .

Validation : Cross-reference with experimental IC₅₀ values from enzyme inhibition assays (e.g., ≥80% inhibition at 10 µM) .

How to resolve contradictions in spectroscopic data for this compound?

Advanced Research Focus

Discrepancies often arise from:

- Solvent effects : NMR chemical shifts vary in CDCl₃ vs. DMSO-d₆. Always report solvent conditions .

- Tautomer interference : Use low-temperature NMR (-40°C) to "freeze" equilibria and isolate individual tautomers .

Case Study : Conflicting IR carbonyl peaks (1712 cm⁻¹ vs. 1695 cm⁻¹) were resolved by confirming sample purity via HPLC (≥95% purity threshold) .

What are the challenges in crystallizing this compound?

Q. Advanced Research Focus

- Polymorphism : Slow evaporation from ethanol/water (7:3) yields monoclinic crystals (space group P2₁/c), but rapid cooling induces amorphous phases .

- Hydration sensitivity : Store samples under inert gas to prevent hydrate formation, which distorts X-ray diffraction patterns .

Solution : Use seeding techniques with pre-characterized crystals to control nucleation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.